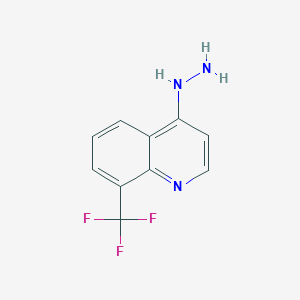

4-Hydrazinyl-8-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[8-(trifluoromethyl)quinolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7/h1-5H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQJNVOPMJTCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569126 | |

| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-92-3 | |

| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 4-Hydrazinyl-8-(trifluoromethyl)quinoline

Introduction

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, combining a quinoline scaffold, a reactive hydrazinyl group, and an electron-withdrawing trifluoromethyl moiety, makes it a versatile building block for synthesizing complex molecules with diverse pharmacological profiles. The quinoline core is a privileged structure, present in numerous FDA-approved drugs, and is known for a wide spectrum of biological activities including antimalarial, anticancer, and antiviral properties.[1][2][3][4] The addition of the trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates.[5]

This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and chemical reactivity of this compound. It is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to effectively utilize this valuable chemical intermediate.

Physicochemical Properties and Structural Analysis

The reactivity and utility of this compound are direct consequences of its structural and electronic properties. The molecule's behavior is governed by the interplay between the aromatic quinoline system, the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C-8 position, and the nucleophilic hydrazinyl (-NHNH₂) group at the C-4 position.

Structural Features:

-

Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for orienting functional groups.

-

Trifluoromethyl Group (-CF₃): Located on the benzenoid ring, this group acts as a powerful electron-withdrawing agent through inductive effects. This decreases the electron density of the entire ring system, influencing the pKa of the quinoline nitrogen and the reactivity of the ring towards electrophilic substitution.

-

Hydrazinyl Group (-NHNH₂): Positioned on the pyridinoid ring, this group is the primary center of reactivity. The terminal amine (-NH₂) is highly nucleophilic, making it an excellent site for condensation and cyclization reactions.

A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Source / Notes |

| Molecular Formula | C₁₀H₈F₃N₃ | |

| Molecular Weight | 243.19 g/mol | Calculated |

| Appearance | Solid | |

| ¹H NMR (DMSO-d₆) | A broad singlet for the two NH₂ protons appears at δ 4.50 ppm. A multiplet corresponding to the quinoline and NH protons is observed between δ 7.47 and 8.73 ppm. | [1][5] |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group is typically observed around δ -58.7 ppm. | [1][5] |

| InChI Key | MTMYLQINXDADBL-UHFFFAOYSA-N |

Synthesis of this compound

The most direct and widely cited method for the synthesis of this compound is via nucleophilic aromatic substitution (SₙAr) on a halogenated precursor.[1][5] The process starts with the readily available 4-chloro-8-(trifluoromethyl)quinoline and utilizes hydrazine hydrate as the nucleophile.

Causality of Experimental Design:

The choice of 4-chloro-8-(trifluoromethyl)quinoline as the starting material is strategic. The chlorine atom at the C-4 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. The reaction with hydrazine hydrate, a potent nucleophile, proceeds efficiently under thermal conditions. Ethanol is an ideal solvent as it readily dissolves the starting materials and is compatible with the reflux temperature required to drive the reaction to completion.

Synthetic Workflow Diagram

Caption: Synthesis of the title compound via SₙAr reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, self-contained procedure for the laboratory-scale synthesis of the title compound.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-8-(trifluoromethyl)quinoline (10.0 g, 43.0 mmol).

-

Add 100 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

-

Carefully add hydrazine hydrate (6.4 mL, 129.0 mmol, 3.0 equivalents) to the solution. Caution: Hydrazine hydrate is toxic and corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).[6][7]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product spot should be significantly more polar than the starting material.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any residual hydrazine hydrate and salts.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

-

-

Purification and Characterization (Self-Validation):

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should align with the values presented in Table 1.[1]

-

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the versatile reactivity of its hydrazinyl group. This moiety serves as a powerful nucleophile and a precursor for the construction of various nitrogen-containing heterocycles.

Condensation Reactions: Formation of Hydrazones

The most prominent reaction of this compound is its condensation with aldehydes and ketones to form stable arylhydrazones. This reaction is facile, high-yielding, and serves as a gateway to a vast library of derivatives with potential biological activity.[1][5]

The reaction proceeds via nucleophilic attack of the terminal nitrogen (-NH₂) of the hydrazinyl group onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, typically acid-catalyzed, to yield the final hydrazone product, which contains a characteristic C=N-NH linkage. The reaction is often carried out in refluxing ethanol, which acts as a suitable solvent, and a catalytic amount of acid (like acetic acid) can be added to accelerate the dehydration step.

Caption: General workflow for arylhydrazone synthesis.

This protocol describes the synthesis of an (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivative, a representative example of this reaction class.[1]

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.11 mmol) in 25 mL of absolute ethanol.

-

Add the desired substituted benzaldehyde (4.11 mmol, 1.0 equivalent) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting hydrazine is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol and dry under vacuum.

-

-

Characterization (Self-Validation):

Cyclization Reactions: Building New Heterocyclic Rings

While direct examples involving this compound are specific, the hydrazinyl-quinoline scaffold is a well-established precursor for various cyclization reactions to form fused heterocyclic systems. These reactions dramatically increase molecular complexity and are fundamental in constructing novel drug candidates. Common transformations for arylhydrazines include:

-

Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents leads to the formation of pyrazole rings.[8]

-

Triazole/Triazine Synthesis: Cyclization with reagents like cyanogen bromide, phosgene equivalents, or nitrous acid can lead to the formation of triazole or triazino-quinoline systems.[9]

-

Fischer Indole Synthesis: While less common for hydrazino-pyridines, under specific acidic conditions, the corresponding hydrazones can be cyclized to form indole-like structures.

These advanced transformations often require careful optimization of reaction conditions (catalyst, solvent, temperature) to favor the desired cyclized product over side reactions.

Potential for Autoxidation

It is important to note that hydrazinyl-quinolone systems have been reported to undergo autoxidation and dimerization, especially when heated in solvents like pyridine.[10] This can lead to the formation of complex, fused pyridazino-diquinoline structures. While the specific electronic and steric environment of this compound may mitigate this, researchers should be aware of this potential side reaction, particularly during prolonged heating or under basic conditions, and ensure product purity through rigorous analytical characterization.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a strategic intermediate in the synthesis of novel bioactive compounds. The quinoline nucleus is a cornerstone of antimalarial drug design, and the trifluoromethyl group is a common feature in modern pharmaceuticals.[2][11]

The hydrazone derivatives synthesized from this core have been investigated for various therapeutic applications, including the development of new larvicidal agents to combat vector-borne diseases.[1][5] The rationale is that modifying the quinoline structure with hydrazone moieties can enhance biological activity and improve physicochemical properties.[5]

Drug Discovery Workflow Example

Caption: Role as a scaffold in lead generation workflow.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors require careful handling.

-

Core Compound & Salts: The hydrochloride salt is classified as acutely toxic if swallowed (GHS06). While data for the free base is limited, it should be handled with the same level of caution.

-

Precursors: 4-chloro-8-(trifluoromethyl)quinoline is a skin and eye irritant.

-

Reagents: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns and allergic reactions.[6][7] It is fatal if inhaled.[6]

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with some reagents; check compatibility charts), and safety glasses or goggles.

-

Ventilation: All manipulations involving hydrazine hydrate and the title compound should be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations. Do not discharge into drains.[12]

-

Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for containment, and clean the area as per your institution's safety protocols. Avoid creating dust from solid spills.

Conclusion

This compound is a potent and versatile chemical intermediate. Its synthesis is straightforward, and its reactivity is dominated by the nucleophilic hydrazinyl group, which provides a reliable handle for generating diverse libraries of hydrazone derivatives and other complex heterocycles. The trifluoromethyl group imparts desirable properties for drug development, making this compound a valuable asset in the pursuit of new therapeutic agents. By understanding its chemical properties and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to advance their discovery programs.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Hydrazinyl-8-(trifluoromethyl)quinoline

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-hydrazinyl-8-(trifluoromethyl)quinoline, a crucial building block in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data with established spectroscopic principles to offer a robust characterization of this compound. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as they apply to this specific molecule, providing both reported data and expert interpretation to facilitate its unambiguous identification and use in complex synthetic pathways.

Introduction: The Significance of this compound

Quinolines substituted with a trifluoromethyl group are a cornerstone in medicinal chemistry, often imparting favorable properties such as metabolic stability and enhanced binding affinity to biological targets. The introduction of a hydrazinyl group at the 4-position provides a versatile synthetic handle for the construction of more complex molecular architectures, including hydrazones with potential biological activities.[1] A thorough understanding of the spectroscopic signature of this compound is therefore paramount for quality control, reaction monitoring, and structural confirmation in any research and development endeavor.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the quinoline ring system will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides a fundamental fingerprint of the molecule, revealing the number of distinct proton environments and their connectivity.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | ~4.50 | Broad Singlet | Exchangeable protons, integral corresponds to 2H.[1] |

| Quinoline-H & NH | 7.47 - 8.73 | Multiplet | Complex overlapping signals of the aromatic protons and the NH proton.[1] |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The reported ¹H NMR data aligns with the expected electronic environment of the this compound structure.[1] The broad singlet at approximately 4.50 ppm is characteristic of the amino protons of a hydrazine group, which often exhibit broadened signals due to quadrupole effects from the nitrogen atoms and exchange with trace amounts of water in the NMR solvent.[2][3][4][5]

The aromatic region, a complex multiplet between 7.47 and 8.73 ppm, contains the signals for the five protons on the quinoline core and the single proton of the secondary amine in the hydrazinyl moiety.[1] The trifluoromethyl group at the 8-position and the hydrazinyl group at the 4-position, both being electron-withdrawing and electron-donating respectively, will influence the chemical shifts of the aromatic protons.[6] This complex interplay of electronic effects leads to the observed overlapping multiplet. To definitively assign each aromatic proton, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be indispensable.[6][7]

¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 155 | Influenced by the nitrogen atom in the quinoline ring. |

| C3 | 100 - 105 | Shielded by the electron-donating hydrazinyl group. |

| C4 | 155 - 160 | Directly attached to the electron-donating hydrazinyl group. |

| C4a | 120 - 125 | Bridgehead carbon. |

| C5 | 125 - 130 | Aromatic CH. |

| C6 | 120 - 125 | Aromatic CH. |

| C7 | 130 - 135 | Aromatic CH. |

| C8 | 125 - 130 (quartet) | Attached to the CF₃ group, will appear as a quartet due to ¹JCF coupling. |

| C8a | 145 - 150 | Bridgehead carbon adjacent to the nitrogen. |

| CF₃ | 120 - 125 (quartet) | Trifluoromethyl carbon, will appear as a quartet due to ¹JCF coupling. |

Expertise & Experience: Rationale for Predicted ¹³C Chemical Shifts

The predicted chemical shifts are based on the established principles of ¹³C NMR spectroscopy for heterocyclic and substituted aromatic compounds.[11][12] The carbons of the quinoline ring will resonate in the aromatic region (typically 100-160 ppm). The carbon directly attached to the electron-donating hydrazinyl group (C4) is expected to be significantly deshielded. Conversely, the ortho and para carbons (C3 and C5) will experience some shielding. The trifluoromethyl group will cause the C8 and the CF₃ carbons to appear as quartets due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature in the ¹³C NMR spectra of trifluoromethyl-containing compounds.[13]

¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CF₃ | ~ -58.7 | Singlet | The three fluorine atoms are equivalent and will appear as a single peak. No significant coupling to protons is expected. |

Expertise & Experience: Insights from ¹⁹F NMR

The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment.[14][15][16][17] For derivatives of this compound, the CF₃ group resonates at approximately -58.7 ppm.[1] This value is consistent with a trifluoromethyl group attached to an aromatic ring.[18] The absence of coupling to protons in the ¹⁹F NMR spectrum is expected due to the number of bonds separating the fluorine atoms from the aromatic protons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation:

-

Weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like those in the hydrazinyl group.

-

Gently agitate the tube to ensure complete dissolution. The sample should be a clear, homogeneous solution.

NMR Data Acquisition:

The following provides a general workflow for acquiring 1D and 2D NMR spectra. Specific parameters should be optimized for the spectrometer being used.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive spectroscopic blueprint for this compound. By integrating reported experimental data with well-established NMR principles and predictive analysis based on closely related structures, we have presented a detailed characterization of its ¹H, ¹³C, and ¹⁹F NMR spectra. This information is critical for any scientist working with this versatile building block, ensuring its correct identification and facilitating its application in the synthesis of novel compounds with potential therapeutic value. The provided experimental protocols offer a starting point for obtaining high-quality data, further strengthening the foundation for reproducible and reliable scientific research.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [H-NMR-spectra of hydrazones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. biophysics.org [biophysics.org]

- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Hydrazinyl-8-(trifluoromethyl)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to intercalate with DNA, coupled with its capacity for diverse substitutions, have rendered it a "privileged structure." This allows for the generation of a multitude of derivatives with a wide spectrum of pharmacological activities.[1] From the historical success of quinine in combating malaria to the development of modern anticancer and antimicrobial agents, the quinoline core continues to be a fertile ground for the discovery of novel therapeutics.[2][3][4] This guide focuses on a particularly promising, yet underexplored, class of quinoline derivatives: those bearing a hydrazinyl group at the 4-position and a trifluoromethyl moiety at the 8-position. The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability. The hydrazinyl group, a versatile functional handle, allows for the synthesis of a wide array of hydrazone derivatives, which have demonstrated significant biological activities.[5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of 4-hydrazinyl-8-(trifluoromethyl)quinoline derivatives, grounded in scientific literature and field-proven insights.

The Synthetic Gateway: Accessing the this compound Core

The journey into the biological potential of these derivatives begins with their synthesis. A common and effective route to the core structure, this compound, involves a nucleophilic substitution reaction. The process typically starts with the commercially available 4-chloro-8-(trifluoromethyl)quinoline. This precursor is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.[7] The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the 4-position of the quinoline ring and displacing the chloride ion.

This straightforward synthetic accessibility is a significant advantage, allowing for the facile generation of the core scaffold for further derivatization and biological screening. The resulting this compound serves as a key intermediate for the synthesis of a library of derivatives, most commonly through condensation with various aldehydes and ketones to form the corresponding hydrazones.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-chloro-8-(trifluoromethyl)quinoline, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve 4-chloro-8-(trifluoromethyl)quinoline in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The purity of the product can be assessed by standard analytical techniques such as NMR and mass spectrometry.[7]

-

Potential Anticancer Activity: Targeting the Hallmarks of Cancer

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[3][6] Several quinoline-based drugs are currently in clinical use, and numerous derivatives have shown potent antiproliferative activity in preclinical studies.[8] The anticancer potential of this compound derivatives can be inferred from the known mechanisms of action of related quinoline hydrazones.

Putative Mechanisms of Anticancer Action

Quinoline hydrazone derivatives have been reported to exert their anticancer effects through a variety of mechanisms, including:

-

Induction of Apoptosis: Many anticancer drugs function by inducing programmed cell death, or apoptosis, in cancer cells. Quinoline-based dihydrazone derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) in a dose-dependent manner.[9][10] This is often accompanied by characteristic morphological changes such as membrane blebbing and DNA condensation.[11]

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoline hydrazide derivatives have been found to induce cell cycle arrest at the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase.[5]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[5] Additionally, some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription.[6]

-

Inhibition of Kinases: Protein kinases are key regulators of cellular signaling pathways that are often hyperactivated in cancer. Quinoline derivatives have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.[9]

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[12][13][14][15][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][16]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13][16]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

In Vivo Anticancer Studies: From Bench to Bedside

Promising candidates from in vitro studies should be further evaluated in in vivo animal models to assess their efficacy and safety in a whole organism.[17][18] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[17]

Caption: A generalized workflow for the in vivo evaluation of anticancer compounds.

Antimicrobial Potential: A New Frontier in the Fight Against Drug Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents with novel mechanisms of action.[2] Quinoline derivatives have a long history of use as antimicrobial agents, and the this compound scaffold represents a promising starting point for the development of new antibacterial and antifungal drugs.[4][19]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[20]

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Key Enzymes: Quinoline derivatives can inhibit various microbial enzymes, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[21]

In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[24][25]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[22]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[22]

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.[23]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[22][26]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Quinoline-2-one derivatives | Staphylococcus aureus (MRSA) | 0.75 | [27] |

| Quinoline-pyrazole hybrids | Mycobacterium tuberculosis | 10 | [20] |

| Novel quinoline derivatives | Escherichia coli | 3.13 - 100 (µM) | [19] |

Anti-inflammatory and Neuroprotective Potential: Modulating Key Signaling Pathways

Chronic inflammation and neurodegenerative diseases are complex multifactorial disorders with a significant unmet medical need. Emerging evidence suggests that quinoline derivatives possess both anti-inflammatory and neuroprotective properties, making them attractive candidates for the development of novel therapies for these conditions.[28][29][30][31]

Anti-inflammatory Activity

Quinoline derivatives have been shown to exert anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[31] For instance, some quinoline compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[32] The underlying mechanisms often involve the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[30][33]

Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives is an exciting area of research.[29][34][35][36] These compounds may protect neurons from damage and death through various mechanisms, including:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives can act as antioxidants by scavenging reactive oxygen species (ROS).[35][36]

-

Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of treatment. Some quinoline derivatives have been shown to inhibit AChE.[28][29]

-

Modulation of Neuroinflammatory Pathways: As discussed earlier, inflammation plays a crucial role in neurodegeneration. The anti-inflammatory properties of quinoline derivatives can also contribute to their neuroprotective effects.[34]

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design and discovery of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the diverse biological activities exhibited by related quinoline derivatives, provides a strong rationale for further investigation. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety profiles in relevant animal models. The exploration of this chemical space has the potential to yield novel therapies for a range of human diseases.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. clyte.tech [clyte.tech]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. protocols.io [protocols.io]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 27. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. biosynce.com [biosynce.com]

- 31. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. benchchem.com [benchchem.com]

- 35. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydrazinyl-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, combining the versatile quinoline core with a reactive hydrazine moiety and an electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical identity, physical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into the significant applications of its derivatives, particularly in the development of novel anticancer and larvicidal agents, supported by insights into their potential mechanisms of action.

Chemical Identity and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₀H₈F₃N₃. The presence of the trifluoromethyl group significantly influences its electronic properties and bioavailability, a feature often exploited in drug design.

| Property | Value | Source(s) |

| CAS Number | 57369-92-3 | [1] |

| Molecular Formula | C₁₀H₈F₃N₃ | [1] |

| Molecular Weight | 227.19 g/mol | [1] |

| Appearance | Solid (form not specified in available literature) | N/A |

| Melting Point | Not explicitly reported in available literature for the free base. | N/A |

| Solubility | Soluble in organic solvents like ethanol. | [2] |

| Hydrochloride Salt CAS Number | 1171001-63-0 | [3] |

| Hydrochloride Salt Molecular Weight | 263.65 g/mol |

Synthesis and Purification

The primary and well-documented method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor with hydrazine hydrate.[2]

Synthetic Protocol: From 4-Chloro-8-(trifluoromethyl)quinoline

This procedure is adapted from established literature methods.[2]

Materials:

-

4-Chloro-8-(trifluoromethyl)quinoline

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of 4-chloro-8-(trifluoromethyl)quinoline and an excess of hydrazine hydrate is refluxed in ethanol.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is purified, typically through recrystallization, to yield this compound.

Causality of Experimental Choices:

-

Excess Hydrazine Hydrate: The use of excess hydrazine hydrate drives the reaction to completion by ensuring that the concentration of the nucleophile remains high throughout the reaction, following Le Chatelier's principle.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be carried out at an elevated temperature (reflux) to increase the reaction rate.

-

Reflux: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask ensures that the reaction can be maintained at a constant and elevated temperature without loss of solvent.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons on the quinoline ring and the protons of the hydrazine group. A broad singlet corresponding to the NH₂ protons is a key indicator of the hydrazine moiety.[2]

-

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 227.19.[1]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The presence of the trifluoromethyl group can be unequivocally confirmed by ¹⁹F NMR spectroscopy, which would show a singlet at a characteristic chemical shift.[2]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and its derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.[4] UV detection is suitable due to the chromophoric nature of the quinoline ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS can be used for the analysis of quinoline derivatives, the polarity and potential thermal lability of the hydrazine group may necessitate derivatization to improve volatility and chromatographic performance.[5]

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on the known hazards of its structural components—hydrazine derivatives and trifluoromethylated aromatic compounds—appropriate precautions must be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity: The hydrochloride salt of this compound is classified as acutely toxic if swallowed. Hydrazine and its derivatives are known to be corrosive and may cause skin sensitization.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold for the synthesis of novel therapeutic agents. The reactive hydrazine group serves as a handle for the introduction of various pharmacophores, leading to the generation of libraries of compounds for biological screening.

Anticancer Agents

Derivatives of this compound, particularly hydrazones formed by condensation with various aldehydes and ketones, have shown promising anticancer activity.[7][8]

Potential Mechanisms of Action:

-

Cell Cycle Arrest: Some quinoline-hydrazone derivatives have been shown to induce cell cycle arrest, often at the G1 or S phase, thereby inhibiting cancer cell proliferation.[6][9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[6]

-

Enzyme Inhibition: Quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases.[7]

-

Autophagy Inhibition: Some quinoline-based hydrazones have been found to accumulate in lysosomes and inhibit autophagy, a cellular process that cancer cells can use to survive.[9]

Larvicidal Agents

Recent studies have highlighted the potential of hydrazone derivatives of this compound as effective larvicides, particularly against mosquito species that are vectors for diseases like malaria.[2]

Potential Mechanism of Action: The precise mechanism of larvicidal activity for these specific quinoline derivatives is still under investigation. However, the mode of action for quinoline-based insecticides often involves interference with vital biological processes in the insect.[10][11] Plausible mechanisms could include:

-

Neurotoxicity: Interference with the insect's nervous system.

-

Enzyme Inhibition: Inhibition of enzymes crucial for the larva's development and survival.

-

Disruption of Midgut Physiology: Damage to the digestive system of the larvae.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of novel bioactive molecules. Its straightforward synthesis and the versatility of its reactive hydrazine group provide a robust platform for the development of new chemical entities. The demonstrated potential of its derivatives as both anticancer and larvicidal agents underscores the importance of this scaffold in addressing critical challenges in human health. Further research into the specific biological targets and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation therapeutics and vector control agents.

References

- 1. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 4. benchchem.com [benchchem.com]

- 5. 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline [synhet.com]

- 6. mdpi.com [mdpi.com]

- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline‐based thiazolyl‐hydrazones target cancer cells through autophagy inhibition | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 4-Hydrazinyl-8-(trifluoromethyl)quinoline in common solvents

An In-depth Technical Guide to the Characterization of 4-Hydrazinyl-8-(trifluoromethyl)quinoline: Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a key intermediate in the synthesis of novel therapeutic agents.[1] Given the limited publicly available data on its physicochemical properties, this document outlines detailed, field-proven methodologies for determining its solubility in common pharmaceutical solvents and assessing its stability under forced degradation conditions. As a Senior Application Scientist, the rationale behind experimental choices, the establishment of self-validating protocols, and the interpretation of potential outcomes are emphasized to ensure scientific integrity and practical utility in a drug development setting.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel arylhydrazone derivatives with potential biological activities.[1] The presence of the trifluoromethyl group and the quinoline core suggests that its derivatives may exhibit unique pharmacological profiles.[1] Before its advancement into further stages of drug discovery and development, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount. These properties directly influence bioavailability, formulation development, and the overall viability of a drug candidate. This guide provides the necessary protocols to establish these critical parameters.

Solubility Determination: A Gateway to Understanding Bioavailability

A compound's solubility dictates its dissolution rate and, consequently, its absorption and bioavailability. The following protocols are designed to determine both the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents.

Recommended Solvents for Screening

A diverse panel of solvents should be employed to construct a comprehensive solubility profile. The selection should encompass aqueous and organic media relevant to various stages of drug development.

| Solvent Category | Specific Solvents | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological pH. |

| Citrate Buffer pH 3.0 | Represents the acidic environment of the stomach. | |

| Bicarbonate Buffer pH 9.0 | Relevant for intestinal conditions. | |

| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Common solvent for initial compound storage and high-throughput screening. |

| Ethanol | A pharmaceutically acceptable co-solvent. | |

| Methanol | Used in analytical method development. | |

| Acetonitrile | Common mobile phase in HPLC analysis. | |

| Co-solvent Systems | Ethanol/Water Mixtures (e.g., 10%, 20%, 50% v/v) | To assess the impact of polarity on solubility. |

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early indication of a compound's solubility from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the chosen aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking to allow for precipitation of the compound.

-

Analysis: Analyze the plate using nephelometry or turbidimetry to detect the concentration at which precipitation occurs. This is the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected solvents.

-

Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Diagram of the Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3][4] These studies are critical for developing stability-indicating analytical methods.[2][4]

Forced Degradation Conditions

The following stress conditions are recommended based on ICH guidelines and the known chemistry of quinoline derivatives.[3][5]

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl, heated at 60°C for 24h | Hydrolysis of the hydrazinyl group. |

| Base Hydrolysis | 0.1 N NaOH, at room temperature for 24h | Potential for ring opening or other base-catalyzed reactions. |

| Oxidation | 3% H₂O₂, at room temperature for 24h | Oxidation of the hydrazinyl moiety or the quinoline ring. |

| Photostability | Exposure to ICH Q1B compliant light source (UV/Vis) | Photodegradation, potentially leading to ring cleavage or rearrangement.[5] |

| Thermal Stress | Solid compound heated at 80°C for 48h | Thermal decomposition. |

Experimental Protocol: Forced Degradation Study

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). For each stress condition, mix the compound solution with the specified stressor. A control sample (unstressed) should also be prepared.

-

Stress Application: Expose the samples to the conditions outlined in the table above for the specified duration.

-

Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Diagram of the Forced Degradation Workflow

Caption: Workflow for conducting a forced degradation study.

Data Interpretation and Reporting

Solubility Data

The results from the solubility experiments should be tabulated for clear comparison.

Table 1: Solubility Profile of this compound

| Solvent | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| PBS pH 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| Citrate Buffer pH 3.0 | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | 25 | N/A | [Experimental Value] |

| Ethanol | 25 | N/A | [Experimental Value] |

Stability Data

The stability data should summarize the extent of degradation and the number of degradation products formed under each stress condition.

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant (m/z) |

| Acid Hydrolysis | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Base Hydrolysis | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Oxidation | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photostability | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Thermal Stress | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers and drug development professionals can generate the critical data needed to make informed decisions about the future development of this and related compounds. The insights gained from these studies will be invaluable for formulation design, analytical method development, and regulatory submissions.

References

Navigating the Synthesis and Handling of 4-Hydrazinyl-8-(trifluoromethyl)quinoline: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety, handling, and storage considerations for 4-Hydrazinyl-8-(trifluoromethyl)quinoline and its common salt form, this compound hydrochloride. As a trifunctional molecule incorporating a quinoline core, a reactive hydrazine moiety, and an electron-withdrawing trifluoromethyl group, this compound presents a specific and significant hazard profile that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering a rationale-driven approach grounded in the chemical properties of the compound's constituent parts to ensure a self-validating system of safety in the laboratory.

Disclaimer: This document is intended as a technical guide based on currently available data. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS from your supplier before commencing any work.

Hazard Identification and Risk Profile

The primary and most acute hazard identified for this compound hydrochloride is its oral toxicity. The Globally Harmonized System (GHS) classification underscores the severity of this risk.

| Compound | CAS Number | GHS Pictogram | Signal Word | Hazard Statement | Hazard Classification |

| This compound hydrochloride | 1171001-63-0 | GHS06 | Danger | H301: Toxic if swallowed | Acute Toxicity 3 (Oral) |

Table 1: GHS Hazard Classification for this compound hydrochloride.

Deconstructing the Hazard: A Chemist's Perspective

Understanding the "why" behind a hazard classification is critical for developing an intuitive sense of safety. The toxicity of this compound can be attributed to its distinct chemical features:

-

The Hydrazine Moiety (-NHNH₂): Hydrazine and its organic derivatives are a well-documented class of toxic and reactive compounds.[1][2] They can act as enzyme inhibitors and their metabolism can generate reactive intermediates, leading to cellular damage.[2] Chronic exposure to some hydrazines has been linked to carcinogenic effects.[1][3] Therefore, minimizing any potential for inhalation, ingestion, or dermal absorption is paramount.

-

The Quinoline Core: Quinoline itself is a heterocyclic aromatic compound with known biological activity and associated toxicity.[4][5] While many quinoline-based drugs are safely used, the parent structure can be toxic and irritating.[5] High exposures can lead to liver damage and other systemic effects.[5]

-

The Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that significantly modulates the electronic properties and metabolic stability of the molecule. While often used in drug design to enhance properties, fluorinated compounds require careful handling, as their metabolic pathways can sometimes lead to toxic byproducts.[6]

The combination of these three moieties in a single molecule necessitates a handling protocol that assumes high toxicity and reactivity. A recent study detailing the synthesis of the parent compound, this compound, highlights its role as a key intermediate in creating pharmacologically active agents, underscoring its relevance and the need for safe handling practices in a research context.[7]

The Hierarchy of Controls: A Framework for Safe Handling

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

-

Elimination/Substitution: In a research context where this specific molecule is the target, elimination is not possible. Substitution with a less hazardous chemical should be considered if the research goals allow.

-

Engineering Controls: This is the most critical and effective control measure. All work with this compound must be performed in a certified, properly functioning chemical fume hood to prevent inhalation of any dust or aerosols.[1][8]

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is mandatory.[8] All personnel must receive training on the specific hazards of this compound.[1] Areas where the compound is stored or used must be clearly marked with appropriate hazard warnings.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as a substitute for engineering controls.

Standard Operating Protocol: Handling and Storage

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2]

-

Hand Protection: Chemical-resistant gloves are required. Given the reactivity of hydrazines, butyl rubber or nitrile gloves are recommended.[1][2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[9]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[1]

-

Respiratory Protection: Not required if work is conducted within a certified fume hood.[1] Respirators should not be used as a primary control method for this compound.

Step-by-Step Handling Procedure

-

Preparation:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Designate a specific area within the hood for the procedure to contain potential contamination.

-

Assemble all necessary equipment and reagents before retrieving the compound.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

-

Weighing and Transfer:

-

The compound is a solid, so care must be taken to avoid generating dust.[10]

-

Weigh the compound in the fume hood. Use a disposable weighing boat or line the balance with aluminum foil to facilitate cleanup.

-

Use spatulas and tools dedicated to this compound to prevent cross-contamination.

-

When transferring the solid, do so carefully and slowly to minimize dust.

-

If making a solution, add the solid to the solvent slowly.

-

-

Post-Handling:

-

Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

-

Carefully clean all non-disposable equipment.

-

Dispose of all contaminated waste (gloves, weighing boats, paper towels) in a clearly labeled, sealed hazardous waste container.[8]

-

Wash hands thoroughly with soap and water after removing gloves.[3]

-

Storage Guidelines

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated place.[10]

-

Container: Keep the container tightly closed.[10]

-

Classification: The compound is classified under Storage Class 6.1C: "Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects". It should be stored in a dedicated cabinet for toxic substances, away from incompatible materials such as strong oxidizing agents.[1]

-

Labeling: The container must be clearly labeled with the full chemical name and all appropriate GHS hazard warnings.[8]

Emergency Procedures: A Self-Validating Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response

-

Ingestion (H301 - Toxic if swallowed): This is the most severe acute risk. Do NOT induce vomiting.[10] Immediately call a poison control center or emergency medical services.[10] If the person is conscious, rinse their mouth with water.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention.

Spill Response

-

Small Spill (in fume hood): If you are trained and it is safe to do so, contain the spill. Use an inert absorbent material to sweep up the solid. Avoid raising dust.[10] Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.

-

Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team. Do not attempt to clean it up yourself.

Conclusion

This compound is a valuable research chemical with a significant and acute hazard profile, primarily driven by its oral toxicity. Its safe use hinges on a deep understanding of its chemical nature and the strict implementation of a control hierarchy that prioritizes engineering controls. By treating this compound with the respect its GHS classification demands and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a secure and protected environment.

References

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. arxada.com [arxada.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-Hydrazinyl-8-(trifluoromethyl)quinoline hydrochloride: From Bench to Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure, amenable to a wide array of chemical modifications, has given rise to a multitude of compounds with significant biological activities. Among these, 4-Hydrazinyl-8-(trifluoromethyl)quinoline hydrochloride emerges as a key building block, a precursor to a class of molecules with demonstrated potential in anticancer, antimicrobial, and enzyme inhibition studies. This guide, curated from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, from its commercial acquisition and synthesis to its practical applications in drug discovery.

Navigating the Commercial Landscape: Procurement of this compound hydrochloride

The journey of any research endeavor begins with the reliable sourcing of starting materials. For researchers and drug development professionals, securing high-quality this compound hydrochloride is the first critical step. A survey of the current market reveals several reputable suppliers offering this compound, each with varying purities, quantities, and price points.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | BBO000542 | Information not readily available; sold "as-is" for early discovery research[1] | 1 g | $304.00[1] |

| BLD Pharm | 1171001-63-0 | ≥98% (typically) | Inquire | Inquire |

| Moldb | M182281 | Typically 98%[2] | Inquire | Inquire |

Expert Insight: When selecting a supplier, it is paramount to look beyond the initial cost. For early-stage discovery, where the compound's identity and purity are critical, a supplier providing a comprehensive Certificate of Analysis (CoA) is invaluable. While some suppliers, like Sigma-Aldrich, offer this compound for discovery purposes without extensive analytical data, others may provide more detailed characterization upon request. Always inquire about the availability of NMR, HPLC, and mass spectrometry data to ensure the integrity of your starting material.

Synthesis and Characterization: From Precursor to Purified Salt

Understanding the synthesis of this compound hydrochloride provides researchers with the option of in-house preparation, offering greater control over purity and scale. The synthesis is a multi-step process that begins with a commercially available precursor.

Synthesis Pathway

The synthetic route to this compound hydrochloride typically involves the nucleophilic substitution of a halogenated quinoline precursor with hydrazine, followed by salt formation.

Caption: Synthesis of this compound hydrochloride.

Experimental Protocol: Synthesis of the Free Base

The synthesis of the intermediate, this compound, has been reported in the literature[3].

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-8-(trifluoromethyl)quinoline in ethanol.

-

To this solution, add an excess of hydrazine hydrate.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the this compound free base as a solid.

Experimental Protocol: Hydrochloride Salt Formation

Step 1: Dissolution

-

Dissolve the purified this compound free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

Step 2: Acidification

-

Slowly add a solution of hydrogen chloride in ethanol (or another suitable solvent) to the dissolved free base while stirring.

Step 3: Precipitation and Isolation

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Characterization

A thorough characterization of the final product is essential to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is crucial for confirming the proton environment of the quinoline ring and the hydrazine moiety. The literature reports a multiplet between δ 7.47 to 8.73 ppm for the quinoline and NH protons, and a broad singlet at δ 4.50 ppm for the NH₂ protons of the free base[3]. The hydrochloride salt will show characteristic shifts in these signals.

-

¹³C NMR and ¹⁹F NMR will provide further structural confirmation.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can also be used for quality control of subsequent batches.

Applications in Drug Discovery: A Versatile Scaffold for Bioactive Molecules

The true value of this compound hydrochloride lies in its utility as a versatile intermediate for the synthesis of a wide range of bioactive molecules, particularly quinoline-hydrazone derivatives. These derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities.

Anticancer Activity

Quinoline-based hydrazones have emerged as a promising class of anticancer agents[4]. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression[5].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial step in evaluating the cytotoxic potential of a new compound[6].

Step 1: Cell Seeding

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

-

Prepare serial dilutions of the quinoline-hydrazone derivative (synthesized from this compound hydrochloride) in cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

Step 3: MTT Addition and Formazan Solubilization

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Step 4: Absorbance Measurement

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]